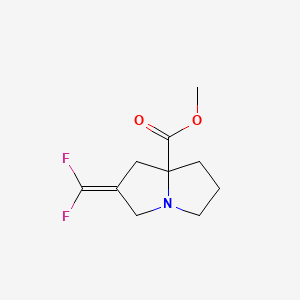
Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with the molecular formula C10H13F2NO2. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate typically involves the reaction of difluoromethylating agents with pyrrolizine derivatives. One common method includes the use of difluorocarbene precursors in the presence of a base to introduce the difluoromethylene group . The reaction conditions often involve temperatures ranging from -20°C to room temperature and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethylene group can enhance the compound’s binding affinity to target proteins, leading to inhibition or activation of specific biological pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-2,2-difluorotetrahydro-1H-pyrrolizine-7a-carboxylate
- Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
Uniqueness
Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
methyl 6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H13F2NO2/c1-15-9(14)10-3-2-4-13(10)6-7(5-10)8(11)12/h2-6H2,1H3 |
InChI Key |
JLZGROHSABBZIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCN1CC(=C(F)F)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















